molecular formula C24H22N6O B11112377 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11112377
M. Wt: 410.5 g/mol
InChI Key: QWLLQJQNUUDXPY-KOEQRZSOSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often utilized in medicinal chemistry and material science due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects may involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-(Dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]aceto hydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide stands out due to its triazole ring, which imparts unique stability and reactivity. This makes it particularly valuable in medicinal chemistry and material science, where such properties are highly sought after.

Properties

Molecular Formula

C24H22N6O

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C24H22N6O/c1-29(2)20-15-13-18(14-16-20)17-25-27-24(31)22-26-23(19-9-5-3-6-10-19)30(28-22)21-11-7-4-8-12-21/h3-17H,1-2H3,(H,27,31)/b25-17+

InChI Key

QWLLQJQNUUDXPY-KOEQRZSOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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